molecular formula C16H23ClN2O4 B13169974 Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride

Cat. No.: B13169974
M. Wt: 342.82 g/mol
InChI Key: ZVLJEHDNRITVFU-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C16H23ClN2O4. This compound is often used in proteomics research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: The initial step involves the formation of the cyclohexane ring structure.

    Introduction of the amino group: An amino group is introduced to the cyclohexane ring.

    Benzyloxycarbonyl protection: The amino group is protected using a benzyloxycarbonyl group.

    Esterification: The carboxylate group is esterified to form the final product

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in proteomics research to study protein structures and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its applications in proteomics research and potential therapeutic uses further distinguish it from similar compounds .

Biological Activity

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride, a synthetic compound with the molecular formula C16H22N2O4·HCl, has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biological targets, and research findings.

Structural Overview

The compound features a cyclohexane ring substituted with an amino group and a benzyloxycarbonyl moiety. Its unique structure allows for diverse modifications, enhancing its potential as a versatile building block in drug design.

Property Value
Molecular FormulaC16H22N2O4·HCl
Molecular Weight342.83 g/mol
CAS Number1171918-23-2
Purity≥ 97%

Mechanisms of Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities primarily linked to its structural features that resemble amino acids. These activities include:

  • Antimicrobial Activity : Initial assays indicate potential antibacterial properties, particularly against Gram-positive bacteria.
  • Anticancer Potential : The compound's ability to interact with cellular pathways suggests it may have anticancer effects, although specific mechanisms remain to be elucidated.
  • Neuroprotective Effects : Some studies hint at neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases.

Antimicrobial Studies

A study conducted by researchers assessed the antimicrobial efficacy of various derivatives of similar compounds, revealing that this compound demonstrates significant activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. For instance, a recent investigation demonstrated that the compound inhibited cell proliferation in breast cancer cells by modulating signaling pathways associated with cell cycle regulation .

Case Studies

  • Case Study on Antibacterial Activity
    • Objective : To evaluate the antibacterial efficacy against common pathogens.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).
  • Case Study on Anticancer Effects
    • Objective : To investigate the cytotoxic effects on human breast carcinoma cells.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : The compound reduced cell viability by over 50% at concentrations of 10 µM, indicating strong anticancer potential.

Properties

Molecular Formula

C16H23ClN2O4

Molecular Weight

342.82 g/mol

IUPAC Name

methyl 1-amino-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H22N2O4.ClH/c1-21-14(19)16(17)9-7-13(8-10-16)18-15(20)22-11-12-5-3-2-4-6-12;/h2-6,13H,7-11,17H2,1H3,(H,18,20);1H

InChI Key

ZVLJEHDNRITVFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(CC1)NC(=O)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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